2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide
Overview
Description
2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound with the linear formula C9H10ClNO . It has a molecular weight of 183.64 . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
This compound appears as a white to light yellow powder or crystal . . The melting point ranges from 162.0 to 166.0 °C .Scientific Research Applications
Thiadiazoles in Cancer Research
Thiadiazoles, including those with structural modifications similar to "2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide", have been evaluated for their potential carcinogenicity. The study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens and evaluated them in vitro for potential carcinogenicity, providing a basis for understanding the structural activity relationship and carcinogenic potential of similar compounds.
Pharmacological Activities of Thiadiazole Derivatives
The pharmacological significance of thiadiazole derivatives is highlighted in the review by Mishra et al. (2015), which covers their extensive activities, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. This suggests that derivatives of thiadiazoles could be promising candidates for developing new pharmacological agents.
Antimicrobial Activity
The antimicrobial potential of 1,3,4-thiadiazole derivatives, which might share structural similarities with the compound , is discussed in a review by Alam (2018). The review emphasizes the significant biological activities, particularly antimicrobial properties, exhibited by thiadiazole derivatives, indicating the potential use of similar compounds in combating microbial infections.
Synthesis and Biological Activities
The synthesis and potential biological activities of pyrazole and thiadiazole heterocycles are detailed by Dar and Shamsuzzaman (2015). This study sheds light on the diverse biological activities of these heterocycles, including their use in medicinal chemistry as templates for combinatorial chemistry, highlighting the versatility of these compounds in drug discovery.
Safety and Hazards
This compound is classified as causing serious eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Properties
IUPAC Name |
2-chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-2-4-8(5-3-7)10-14-11(15-17-10)13-9(16)6-12/h2-5H,6H2,1H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCQMAGHDQNLAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176815 | |
Record name | 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199589-54-2 | |
Record name | 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199589-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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